molecular formula C8H9BrO B1270781 (R)-1-(2-bromophenyl)ethanol CAS No. 76116-20-6

(R)-1-(2-bromophenyl)ethanol

Cat. No.: B1270781
CAS No.: 76116-20-6
M. Wt: 201.06 g/mol
InChI Key: DZLZSFZSPIUINR-ZCFIWIBFSA-N
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Description

®-1-(2-bromophenyl)ethanol is a chiral compound with the molecular formula C8H9BrO It is characterized by the presence of a bromine atom attached to the benzene ring and a hydroxyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1-(2-bromophenyl)ethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-bromoacetophenone using chiral catalysts. For instance, the use of chiral oxazaborolidine catalysts in the presence of borane can yield ®-1-(2-bromophenyl)ethanol with high enantiomeric excess. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature.

Another method involves the enantioselective reduction of 2-bromoacetophenone using biocatalysts such as alcohol dehydrogenases. This enzymatic approach offers high selectivity and can be performed under aqueous conditions, making it an environmentally friendly alternative.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-bromophenyl)ethanol often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral phosphine ligands in combination with transition metal catalysts such as rhodium or ruthenium. The reaction is typically carried out under high pressure and temperature to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-bromophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-bromoacetophenone, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 2-bromoethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: 2-bromoacetophenone.

    Reduction: 2-bromoethylbenzene.

    Substitution: Various substituted phenylethanols depending on the nucleophile used.

Scientific Research Applications

®-1-(2-bromophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with chiral centers.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-bromophenyl)ethanol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The hydroxyl group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding, both of which can affect the reaction pathway and outcome.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-bromophenyl)ethanol: The enantiomer of ®-1-(2-bromophenyl)ethanol, which has similar chemical properties but different biological activities due to its opposite chirality.

    2-bromoacetophenone: A precursor in the synthesis of ®-1-(2-bromophenyl)ethanol, which lacks the hydroxyl group.

    2-bromoethylbenzene: A reduction product of ®-1-(2-bromophenyl)ethanol, which lacks the hydroxyl group.

Uniqueness

®-1-(2-bromophenyl)ethanol is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in asymmetric synthesis. Its enantiomeric purity is particularly important in the synthesis of pharmaceuticals, where the chirality of the compound can significantly impact the biological activity of the final product.

Properties

IUPAC Name

(1R)-1-(2-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLZSFZSPIUINR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370544
Record name (R)-1-(2-bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76116-20-6
Record name (R)-1-(2-bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-Bromo-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

17.2 g of o-[tri(cyclohexyl)]tin]benzylalcohol was obtained in the same manner as in the synthesis of tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin of Example 1-(4), with the exception that 9.40 g of o-bromobenzylalcohol (50.2 mmol), prepared in the aforementioned example (1), instead of o-bromo-1-phenyl ethanol (yield=75.1%).
[Compound]
Name
o-[tri(cyclohexyl)]tin
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.4 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(2-bromophenyl)ethanone (5 g, 25.1 mmol) in methanol (50 mL) was added sodium borohydride (1.43 g, 37.7 mmol) at room temperature and the mixture was stirred for 24 h at the same temperature. The reaction mixture was quenched by the addition of water, and concentrated to give a colorless residue. The crude material was partitioned between diethyl ether and water, and then the organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by column chromatography on silica gel (100 g) eluting with hexane/ethyl acetate (5/1) to afford 5.4 g (quant.) of the title compound as a colorless oil:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

An enzyme (Amano CES, tradename of a lipase made by Amano Seiyaku Company) (10 g), ±-1-(2-bromophenyl)ethanol (7.0 g, 35 mmol) and tributyrin (15.9 g, 52.5 mmol) were placed in a three-necked flask, followed by agitating these materials at 35° C. for 15 days, stopping the reaction, thereafter filtering off the enzyme, concentrating the filtrate and subjecting the concentrate to silica gel chromatography to isolate the respective objective products. As a result, (S)-1-(2-bromophenyl)ethanol ([α]D23.5° C. : -26.3° (C 3.72, CHCl3)) (2.6g) and R-1-(2-bromophenyl)-1'-butanoyloxyethane (25 g) were obtained, followed by hydrolyzing the latter compound to obtain R-1-(2-bromophenyl)ethanol ([α]D23.5° : 30 33.5° (C 3.52, CHCl3)) (1.7 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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